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molecular formula C10H8O3S B8568465 3-Benzothienylglycolic acid

3-Benzothienylglycolic acid

Cat. No. B8568465
M. Wt: 208.24 g/mol
InChI Key: PYTOKOXFWKLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492693

Procedure details

Eleven grams of the 3-acetylbenzothiophene from above was dissolved in 80 ml of pyridine and warmed to 60° C. To the reaction mixture were added portionwise 9.92 g of selenium dioxide. The reaction mixture was warmed to 120° C. and then cooled to 90° C. and stirred at that temperature for forty-five minutes. The mixture was next added to 80 ml of water, and the pyridine solvent was then removed by evaporation. The aqueous mixture was acidified to pH 2.0 with phosphoric acid, and the product was extracted into diethyl ether. Removal of the solvent by evaporation and crystallization of the product from benzene gave 3.85 g of 3-benzothienylglycolic acid. m.p. 89°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][CH:5]=1)(=[O:3])[CH3:2].[Se](=O)=[O:14].[OH2:16]>N1C=CC=CC=1>[S:6]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:4]([CH:1]([OH:3])[C:2]([OH:14])=[O:16])=[CH:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CSC2=C1C=CC=C2
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
9.92 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for forty-five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 90° C.
CUSTOM
Type
CUSTOM
Details
the pyridine solvent was then removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation and crystallization of the product from benzene

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C2=C1C=CC=C2)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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